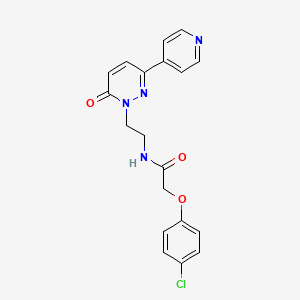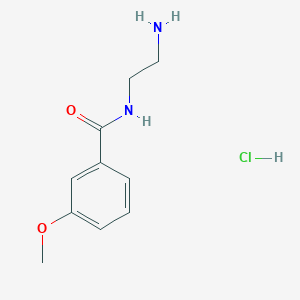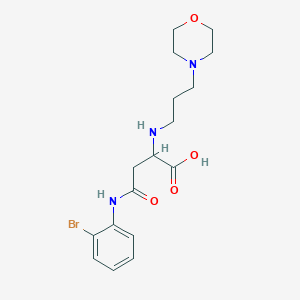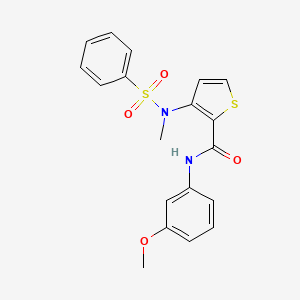![molecular formula C20H19N5O3S B2931401 N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 900010-08-4](/img/structure/B2931401.png)
N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Devices Characterization
Research has explored the synthesis of derivatives of pyrazolo[4,3-b]pyridine, such as 2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (L1). The thermal stability of L1 and its optical properties have been studied, revealing stability up to 266 °C and the potential for use in devices such as thin films and photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).
Treatment and Nursing Application
A variant of this compound has been synthesized for potential use in treating children's bronchial pneumonia. Its biological activity was examined, including the release of TNF-α and IL-1β into alveolar lavage fluid, and real-time PCR was used to analyze NF-κB activation levels in respiratory tract mucosa epithelial cells (Ding & Zhong, 2022).
Potential in Antagonizing Angiotensin II
Compounds with a structure similar to the given chemical have been synthesized and tested for their interaction with AT1 receptors. They exhibited potential as potent angiotensin II antagonists, suggesting their applicability in related medical treatments (Harmat et al., 1995).
X-ray Powder Diffraction Data
Studies have been conducted on compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester. This is an intermediate in the synthesis of the anticoagulant apixaban. X-ray powder diffraction data have been reported for these compounds, contributing to their potential use in pharmaceutical synthesis (Wang et al., 2017).
Anti-Tumor Evaluations
The structure of related compounds has been modified to create derivatives for anti-tumor evaluations. Some of these synthesized products showed significant inhibitory effects against human tumor cell lines, suggesting their potential in cancer treatment (Mohareb, Abdallah, & Abdelaziz, 2014).
Pharmacological Evaluation
Research into 1,3,4-oxadiazole and pyrazole derivatives, including compounds similar to the one , has explored their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies suggest the broad pharmacological potential of such compounds (Faheem, 2018).
properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-15-4-2-14(3-5-15)25-18(16-11-29-12-17(16)24-25)23-20(27)19(26)22-10-13-6-8-21-9-7-13/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERSVPXFPSCQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2931319.png)
![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/no-structure.png)
![3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2931321.png)

![N-(3-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2931324.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2931326.png)


![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2931332.png)
![N-benzyl-3-((4-ethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931334.png)
![N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2931337.png)
![N-(2-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931338.png)
